4-Methoxy-2-(trifluoromethyl)phenacyl bromide CAS 541549-99-9 properties
4-Methoxy-2-(trifluoromethyl)phenacyl bromide CAS 541549-99-9 properties
Executive Summary
4-Methoxy-2-(trifluoromethyl)phenacyl bromide (CAS 541549-99-9) is a high-value electrophilic building block used primarily in the synthesis of heterocycles for medicinal chemistry.[1] It belongs to the class of
Its structural uniqueness lies in the ortho-trifluoromethyl (
Primary Utility: Synthesis of 2-aminothiazoles, imidazoles, and indoles via cyclization reactions (e.g., Hantzsch synthesis).[1]
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one |
| Common Name | 4-Methoxy-2-(trifluoromethyl)phenacyl bromide |
| CAS Number | 541549-99-9 |
| Molecular Formula | C |
| Molecular Weight | 297.07 g/mol |
| SMILES | COc1ccc(C(=O)CBr)c(C(F)(F)F)c1 |
Physical Properties (Predicted & Analog-Based)
Note: As a specialized intermediate, experimental bulk data is limited.[1] The following parameters are derived from structure-activity relationships (SAR) of close analogs (e.g., CAS 2632-13-5).
| Property | Value / Description |
| Physical State | Crystalline solid or low-melting solid (Off-white to pale yellow).[1] |
| Melting Point | 45–55 °C (Predicted range based on |
| Solubility | Soluble in DCM, CHCl |
| Reactivity | Highly electrophilic at the |
| Lachrymator | High . Releases irritating vapors; handle only in a fume hood. |
Synthetic Accessibility & Production
Expert Insight: Direct bromination of the corresponding acetophenone using elemental bromine (
Synthesis Workflow (Recommended)
Precursor: 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one.[1]
Step-by-Step Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and magnetic stir bar. Purge with
. -
Dissolution: Dissolve the precursor acetophenone (10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl
) (50 mL).-
Why: This solvent system solubilizes the
intermediate complex while suppressing side reactions.
-
-
Bromination: Add Copper(II) Bromide (
) (20 mmol, 2.0 equiv) in one portion. -
Reflux: Heat the heterogeneous mixture to reflux (approx. 70°C) for 4–6 hours.
-
Observation: The black
solid will gradually turn into white precipitate as the reaction proceeds.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Regioselective bromination using Copper(II) Bromide to avoid ring bromination.
Reactivity & Mechanistic Insight
The core utility of CAS 541549-99-9 is its function as a 1,2-bis-electrophile .[1] The carbon bearing the bromine is highly reactive toward nucleophiles (
The Hantzsch Thiazole Synthesis
The most common application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1] This is a critical scaffold in kinase inhibitors (e.g., Dasatinib analogs).
-
Mechanism:
-
S-Alkylation: The sulfur atom of the thiourea attacks the
-carbon, displacing bromide.[1] -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the thiazole.
-
Visualization: Hantzsch Reaction Workflow
Caption: Hantzsch synthesis pathway converting the phenacyl bromide to a bioactive thiazole scaffold.[1]
Applications in Drug Discovery
The specific substitution pattern of this molecule addresses two common medicinal chemistry challenges:
-
Metabolic Stability (
-CF ): The trifluoromethyl group blocks metabolic oxidation at the ortho-position.[1] Furthermore, it introduces a steric twist, forcing the phenyl ring out of planarity with the attached heterocycle. This "ortho-effect" can improve selectivity by preventing binding to flat, off-target active sites.[1] -
Electronic Tuning (
-OMe): The methoxy group is a strong electron donor (resonance).[1] In the context of a thiazole inhibitor, this increases the basicity of the thiazole nitrogen, potentially strengthening hydrogen bonds with residues in a target protein's ATP-binding pocket.[1]
Target Classes:
-
Kinase Inhibitors: Construction of the "head" or "tail" regions of Type II kinase inhibitors.
-
GPCR Ligands: Synthesis of antagonists requiring a bulky, lipophilic aryl group.
Handling, Stability, & Safety (SDS Summary)
Warning: This compound is a potent alkylating agent and lachrymator.[1]
Hazard Identification
-
Lachrymator: Induces tearing at low concentrations.[1]
Storage & Stability[1]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic and light-sensitive.[1] Store under inert gas (Argon/Nitrogen).
-
Shelf Life: Phenacyl bromides degrade over time, turning dark/purple due to the release of HBr. If the solid is dark, recrystallize before use to ensure accurate stoichiometry.
Emergency Protocols
-
Eye Contact: Rinse immediately with diphoterine or water for 15 minutes.[1]
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may increase absorption).[1]
-
Spill: Neutralize with aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.[1]
-
Echemi. Safety Data Sheet: 4-Methoxyphenacyl bromide (Analog Data). Echemi Chemical Database.
-
Potewar, T. M., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate.[1][6] Nano Biomedicine and Engineering.
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Organic Chemistry Portal.
